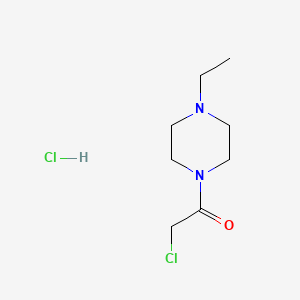
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学的研究の応用
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is employed in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block in the construction of complex molecules. Its applications extend to the development of new drugs, materials, and chemical processes.
作用機序
The mechanism by which 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride exerts its effects depends on its specific use. In pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
類似化合物との比較
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is similar to other compounds such as 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride and 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide. it is unique in its structure and reactivity, which sets it apart from these compounds. The presence of the ethyl group on the piperazine ring contributes to its distinct chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, and its continued study and use are likely to lead to further advancements in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
2-chloro-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-2-10-3-5-11(6-4-10)8(12)7-9;/h2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTOHJJCHVUPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062686.png)
![(2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062693.png)
![4-[(Z)-(1-oxobenzo[e][1]benzofuran-2-ylidene)methyl]benzoic acid](/img/structure/B8062696.png)
![(2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062708.png)
![(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062716.png)
![(2Z)-2-[(3-hydroxy-4-nitrophenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062725.png)
![(2Z)-2-[(3-fluoro-4-hydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062726.png)
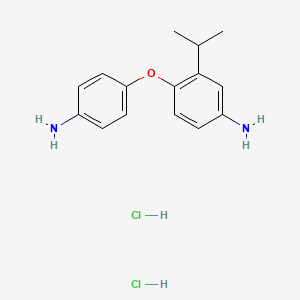
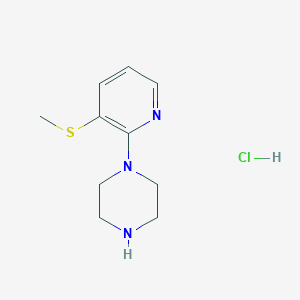
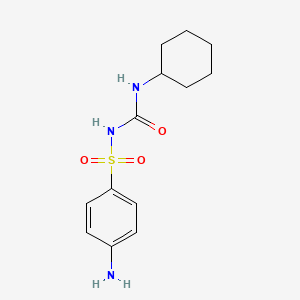

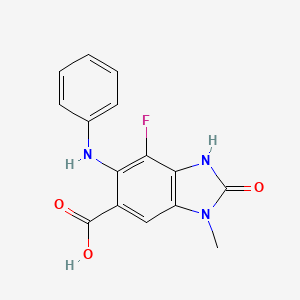
![3-[[4-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B8062778.png)
![2-[[4-(4-Aminophenoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062790.png)
